molecular formula C20H18N2O3 B3039023 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid CAS No. 951518-72-2

4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B3039023
CAS No.: 951518-72-2
M. Wt: 334.4 g/mol
InChI Key: JPKWVXCWEHCVOA-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid is a complex organic compound that features an indole moiety, an oxazole ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the oxazole ring can produce a dihydrooxazole derivative .

Scientific Research Applications

4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Oxazole Derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole have structural similarities and are used in various chemical applications.

    Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid are structurally related and have diverse applications.

Uniqueness

What sets 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[4-(2,3-dihydroindol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-17(12-22-11-10-14-4-2-3-5-18(14)22)21-19(25-13)15-6-8-16(9-7-15)20(23)24/h2-9H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWVXCWEHCVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 3
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 4
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Reactant of Route 6
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid

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